DVAHEILNEAYRKVLDQLSARKYLQSMVA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DVAHEILNEAYRKVLDQLSARKYLQSMVA is a compound with the CAS number 132769-35-8. It is known for its unique chemical properties and potential applications in various scientific fields. This compound has garnered interest due to its complex structure and the potential it holds for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DVAHEILNEAYRKVLDQLSARKYLQSMVA involves multiple steps, each requiring specific reaction conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are often organic compounds with functional groups that can undergo specific reactions.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is formed. Catalysts may be used to enhance the reaction rate and yield.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to maximize yield and minimize costs. Large-scale reactors and continuous flow systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
DVAHEILNEAYRKVLDQLSARKYLQSMVA can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
DVAHEILNEAYRKVLDQLSARKYLQSMVA has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which DVAHEILNEAYRKVLDQLSARKYLQSMVA exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.
Properties
CAS No. |
132769-35-8 |
---|---|
Molecular Formula |
C148H242N42O45S |
Molecular Weight |
3361.873 |
InChI |
InChI=1S/C148H242N42O45S/c1-22-76(16)117(190-129(217)94(44-48-111(200)201)174-137(225)102(61-83-65-159-68-162-83)177-120(208)79(19)165-142(230)114(73(10)11)187-121(209)86(151)62-112(202)203)145(233)184-99(58-72(8)9)132(220)181-103(63-109(154)197)138(226)173-93(43-47-110(198)199)122(210)163-78(18)119(207)176-100(59-81-33-37-84(193)38-34-81)135(223)170-90(32-28-53-161-148(157)158)124(212)169-88(30-24-26-51-150)128(216)189-116(75(14)15)144(232)183-98(57-71(6)7)133(221)182-104(64-113(204)205)139(227)172-91(41-45-107(152)195)126(214)178-97(56-70(4)5)134(222)186-105(66-191)140(228)164-77(17)118(206)167-89(31-27-52-160-147(155)156)123(211)168-87(29-23-25-50-149)125(213)180-101(60-82-35-39-85(194)40-36-82)136(224)179-96(55-69(2)3)131(219)171-92(42-46-108(153)196)127(215)185-106(67-192)141(229)175-95(49-54-236-21)130(218)188-115(74(12)13)143(231)166-80(20)146(234)235/h33-40,65,68-80,86-106,114-117,191-194H,22-32,41-64,66-67,149-151H2,1-21H3,(H2,152,195)(H2,153,196)(H2,154,197)(H,159,162)(H,163,210)(H,164,228)(H,165,230)(H,166,231)(H,167,206)(H,168,211)(H,169,212)(H,170,223)(H,171,219)(H,172,227)(H,173,226)(H,174,225)(H,175,229)(H,176,207)(H,177,208)(H,178,214)(H,179,224)(H,180,213)(H,181,220)(H,182,221)(H,183,232)(H,184,233)(H,185,215)(H,186,222)(H,187,209)(H,188,218)(H,189,216)(H,190,217)(H,198,199)(H,200,201)(H,202,203)(H,204,205)(H,234,235)(H4,155,156,160)(H4,157,158,161)/t76-,77-,78-,79-,80-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,114-,115-,116-,117-/m0/s1 |
InChI Key |
INFVOGFNKZXYEA-NTFUFEFWSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.